5,5'-Dibromo BAPTA (tetrapotassium)

CAS No.:

Cat. No.: VC16639949

Molecular Formula: C22H18Br2K4N2O10

Molecular Weight: 786.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18Br2K4N2O10 |

|---|---|

| Molecular Weight | 786.6 g/mol |

| IUPAC Name | tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate |

| Standard InChI | InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

| Standard InChI Key | OAUHFSHYBXGERY-UHFFFAOYSA-J |

| Canonical SMILES | C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

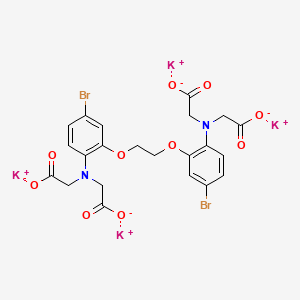

5,5'-Dibromo BAPTA (tetrapotassium) features a symmetric ethane-1,2-diyl backbone bridged by two 2-aminophenoxy groups, each substituted with bromine atoms at the 5-position (Figure 1). The tetraacetic acid moieties are deprotonated and bound to potassium ions, rendering the compound water-soluble . This structure optimizes calcium coordination through eight oxygen atoms from carboxylate and ether groups, forming a stable octadentate complex .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 786.59 g/mol | |

| Solubility | Water-soluble | |

| Dissociation Constant (Kd) | 3.6 µM (Ca²⁺, Mg²⁺-free) | |

| Storage Conditions | 4°C, protected from light |

Spectral and Stability Characteristics

The compound exhibits a UV absorption peak at 287 nm in methanol, with a molar extinction coefficient () of 5,900 M⁻¹cm⁻¹ . Stability studies indicate no degradation under refrigeration for over six months, though prolonged exposure to light or acidic conditions may hydrolyze the potassium salts .

Calcium Chelation Mechanism

Binding Thermodynamics

The chelation reaction follows the equilibrium:

This value, measured in Mg²⁺-free buffers, reflects a 10-fold higher affinity for Ca²⁺ over Mg²⁺, enabling precise control of free calcium in experimental systems . The Bromine substituents electron-withdrawing effects stabilize the calcium complex, reducing proton competition at physiological pH.

Selectivity Profile

Biological Applications in Cellular Research

Modulation of Calcium Signaling

In hippocampal CA1 neurons, intracellular infusion of 1 mM 5,5'-Dibromo BAPTA induces a steady-state outward K⁺ current () of ~300 pA at −60 mV, attributable to chelator-driven suppression of calcium-activated potassium channels . This effect is reversible by noradrenaline (10 µM) or 8-Br-cAMP (100 µM), implicating cAMP-dependent pathways in calcium-buffering cross-talk .

Disease Modeling

By clamping cytosolic Ca²⁺ at ≤100 nM, this chelator has unmasked calcium’s role in:

-

Neurodegeneration: Attenuating NMDA receptor excitotoxicity in glutamate-challenged cortical neurons .

-

Cardiac Arrhythmias: Suppressing spontaneous contractions in calcium-overloaded cardiomyocytes.

Comparative Analysis with BAPTA Derivatives

Table 2: Affinity and Selectivity of BAPTA Variants

| Compound | (Ca²⁺) | Mg²⁺ Interference | Key Application |

|---|---|---|---|

| 5,5'-Dibromo BAPTA | 3.6 µM | Low | Neuronal Ca²⁺ clamping |

| 5,5'-Dimethyl BAPTA | 0.15 µM | None | High-affinity buffering |

| 5,5'-Dinitro BAPTA | 7.5 mM | High | Low-affinity perfusion |

Data adapted from INTERCHIM and Biotium . The dibromo derivative balances moderate affinity with pH insensitivity, unlike nitro-substituted analogs whose shifts 10-fold per pH unit .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume